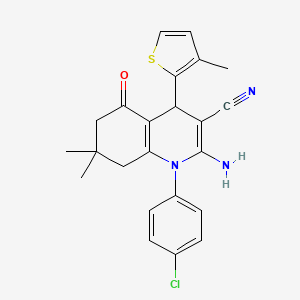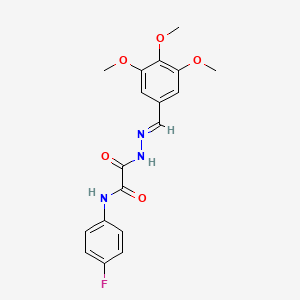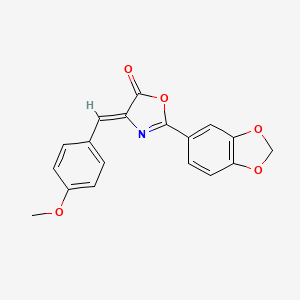![molecular formula C22H15F2NO B11541977 (2E)-3-(4-fluorophenyl)-1-(4-{[(E)-(4-fluorophenyl)methylidene]amino}phenyl)prop-2-en-1-one](/img/structure/B11541977.png)
(2E)-3-(4-fluorophenyl)-1-(4-{[(E)-(4-fluorophenyl)methylidene]amino}phenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-fluorophenyl)-1-(4-{[(E)-(4-fluorophenyl)methylidene]amino}phenyl)prop-2-en-1-one is a synthetic organic compound characterized by the presence of fluorine atoms and conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-fluorophenyl)-1-(4-{[(E)-(4-fluorophenyl)methylidene]amino}phenyl)prop-2-en-1-one typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 4-fluorobenzaldehyde with 4-aminobenzaldehyde under basic conditions to form the intermediate Schiff base.
Aldol Condensation: The Schiff base is then subjected to aldol condensation with 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the double bonds or the imine group.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with saturated bonds or amine groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.
Scientific Research Applications
(2E)-3-(4-fluorophenyl)-1-(4-{[(E)-(4-fluorophenyl)methylidene]amino}phenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-fluorophenyl)-1-(4-{[(E)-(4-fluorophenyl)methylidene]amino}phenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s conjugated double bonds and fluorine atoms play a crucial role in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and biological context.
Similar Compounds:
- (2E)-3-(4-chlorophenyl)-1-(4-{[(E)-(4-chlorophenyl)methylidene]amino}phenyl)prop-2-en-1-one
- (2E)-3-(4-bromophenyl)-1-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)prop-2-en-1-one
- (2E)-3-(4-methylphenyl)-1-(4-{[(E)-(4-methylphenyl)methylidene]amino}phenyl)prop-2-en-1-one
Comparison:
- Fluorine Substitution: The presence of fluorine atoms in this compound imparts unique electronic properties, making it distinct from its chlorinated, brominated, or methylated analogs.
- Reactivity: The fluorinated compound may exhibit different reactivity patterns compared to its analogs due to the strong electronegativity of fluorine.
- Applications: The specific applications of the fluorinated compound may differ from those of its analogs, particularly in fields where fluorine’s unique properties are advantageous.
Properties
Molecular Formula |
C22H15F2NO |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-[4-[(4-fluorophenyl)methylideneamino]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C22H15F2NO/c23-19-8-1-16(2-9-19)5-14-22(26)18-6-12-21(13-7-18)25-15-17-3-10-20(24)11-4-17/h1-15H/b14-5+,25-15? |
InChI Key |
ZJLOOVFMVXBNIG-CTTWKOHPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)F)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11541896.png)
![4-bromo-2-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11541901.png)

![N-(1-{N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11541906.png)
![2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate](/img/structure/B11541908.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]ethyl benzoate](/img/structure/B11541911.png)
![2-[(6-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11541920.png)
![4-Chloro-2-[(E)-[(2,3-dichlorophenyl)imino]methyl]-6-nitrophenol](/img/structure/B11541921.png)
![2,4-dibromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11541930.png)
![Methyl 4-[2-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11541937.png)

![N'-[(Z)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B11541961.png)
![2-(2,5-dichlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11541968.png)
